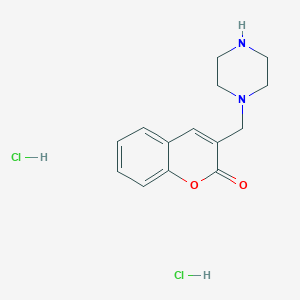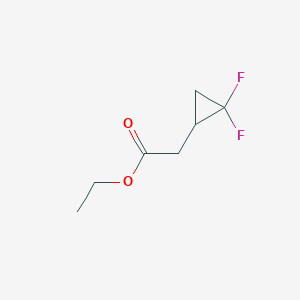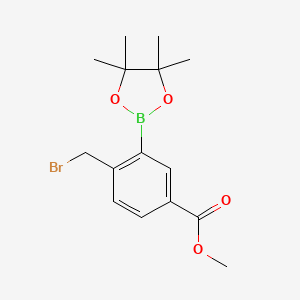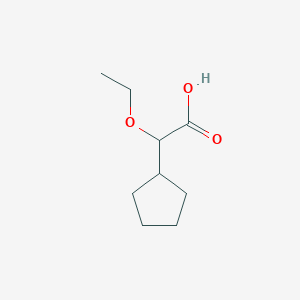
3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide
Vue d'ensemble
Description
3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide is an important organic synthesis intermediate . It is commonly used in the synthesis of pesticides, pharmaceuticals, and other organic compounds . It can also be used as a protecting group for Styrene (aromatic alcohol) for organic synthesis reactions .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 3-fluoro-4-chlorobenzyl alcohol and Trifluoromethyl bromide in the presence of sodium carbonate at low temperatures . After reduction treatment with sodium sulfite or cuprous chloride, the target product is obtained .Molecular Structure Analysis
The molecular formula of this compound is C8H4BrClF4 . The InChI code is 1S/C8H4BrClF4/c9-3-4-1-2-5 (8 (12,13)14)6 (10)7 (4)11/h1-2H,3H2 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo a Pd-catalyzed coupling reaction with 4-methyl-2-acetaminothiazole to form an intermediate, which can then be hydrolyzed in the presence of 6 M HCl .Applications De Recherche Scientifique
Synthesis and Anticancer Properties :
- A study investigated the preparation of 3-fluoro-, 3-chloro-, and 3-bromocyclophosphamide from reactions involving trifluoromethylhypofluorite, sodium hypochlorite, and bromine with the anticancer drug cyclophosphamide. This research explored the therapeutic efficacy of these compounds against certain cancers, finding that the fluoro and chloro derivatives were less active than the original drug (Zon et al., 1983).
Chemical Reactions and Catalysis :
- Research on Friedel-Crafts alkylation of arenes with 2-halogeno-2-CF3-styrenes under superacidic conditions was conducted, leading to the formation of benzyl cations and subsequent reactions with arenes. This study provided insight into the potential utilities of CF3CH2-containing products in medicinal chemistry (Sandzhieva et al., 2016).
Trifluoroethylation in Organic Synthesis :
- A paper discussed the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters. This process is significant in introducing fluorinated moieties into organic molecules, which can significantly alter their biological activities (Zhao & Hu, 2012).
Material Science Applications :
- Research on soluble fluoro-polyimides derived from 1,3-bis(4-amino-2-trifluoromethyl-phenoxy) benzene and dianhydrides was conducted. These materials exhibit excellent thermal stability and could be significant in various industrial applications (Xie et al., 2001).
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of substances with antiviral activities .
Mode of Action
It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that similar compounds can participate in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond-forming reactions.
Pharmacokinetics
Similar compounds have been described as metabolically robust, demonstrating a remnant of >98% after 30 minutes in the presence of human, rat, and mouse liver microsomes .
Result of Action
Similar compounds have been used to prepare substances that inhibit the hepatitis c virus ns5b polymerase .
Action Environment
It’s known that the reaction conditions for similar compounds can be exceptionally mild and functional group tolerant .
Safety and Hazards
Propriétés
IUPAC Name |
1-(bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF4/c9-3-4-1-2-5(8(12,13)14)6(10)7(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAILUIBARYCHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301184355 | |
| Record name | 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1431329-66-6 | |
| Record name | 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431329-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





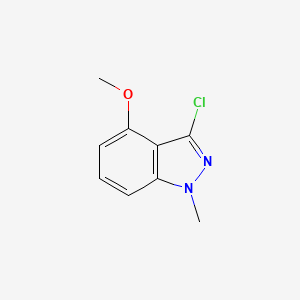

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1433184.png)

